![molecular formula C25H23N3O3S B3014642 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone CAS No. 897469-74-8](/img/structure/B3014642.png)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone
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Overview
Description
This compound is a novel derivative synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Antitumor and Cytotoxic Activity
The compound’s structure suggests it may interfere with cancer cell growth. Researchers have synthesized similar benzothiazole derivatives and observed antitumor effects. For instance, reports that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells.
Anti-Inflammatory Effects
Thiazoles have been linked to anti-inflammatory properties. Although direct evidence for this compound is limited, its structural features align with known anti-inflammatory agents. Researchers have reported similar effects in thiazole derivatives .
Neuroprotective Potential
Given the presence of the piperazine ring, this compound might influence neurotransmitter systems. Neuroprotective properties could be explored, especially considering the role of thiazoles in nervous system function .
Antiviral Activity
Thiazoles have shown promise as antiviral agents. While data on this specific compound are lacking, its structural resemblance to known antiviral molecules warrants further investigation .
Corrosion Inhibition
Interestingly, thiazoles have been studied for their ability to combat corrosion. Although not directly tested for this compound, the presence of the thiazole ring suggests potential protective effects on metal surfaces .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of COX enzymes . By inhibiting these enzymes, the compound prevents the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This disruption can lead to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain. In addition, some thiazole derivatives have been found to exhibit anti-cancer activity , suggesting potential cytotoxic effects of this compound.
Action Environment
Environmental factors such as nutrient availability can influence the action of this compound . For instance, bacteria use quorum sensing pathways to respond to nutrient availability, and these pathways can be affected by the compound
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)24(29)18-7-9-20(10-8-18)31-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBTVMXZLHHDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone |
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